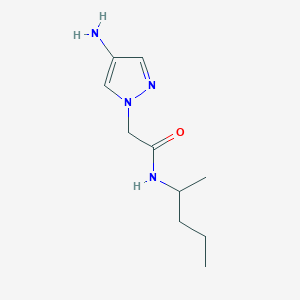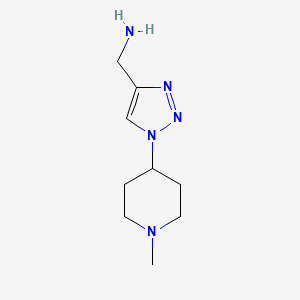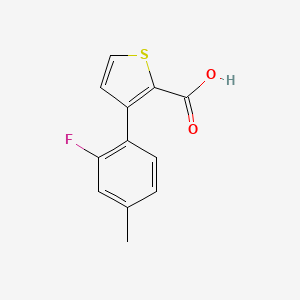
3-(2-Fluoro-4-methylphenyl)thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluoro-4-methylphenyl)thiophene-2-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring, which is further connected to the thiophene ring through a carboxylic acid group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-methylphenyl)thiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it a widely used method for the synthesis of biaryl compounds.
Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . This method is known for its efficiency and high yield.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and environmental impact. The Suzuki–Miyaura coupling reaction is particularly favored in industrial settings due to its scalability and the availability of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Fluoro-4-methylphenyl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur on the thiophene ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
3-(2-Fluoro-4-methylphenyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Mécanisme D'action
The mechanism of action of 3-(2-Fluoro-4-methylphenyl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s metabolic stability and lipophilicity, leading to improved pharmacokinetic properties . The carboxylic acid group can form hydrogen bonds with biological targets, contributing to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
3-(2-Fluoro-4-methylphenyl)thiophene-2-carboxylic acid is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination of substituents can influence the compound’s electronic properties and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Propriétés
Formule moléculaire |
C12H9FO2S |
|---|---|
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
3-(2-fluoro-4-methylphenyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H9FO2S/c1-7-2-3-8(10(13)6-7)9-4-5-16-11(9)12(14)15/h2-6H,1H3,(H,14,15) |
Clé InChI |
LKGUDOFJJLDSJX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2=C(SC=C2)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




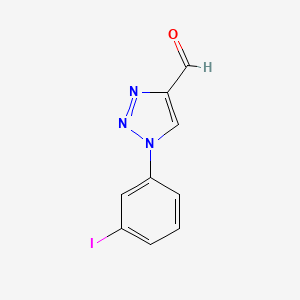

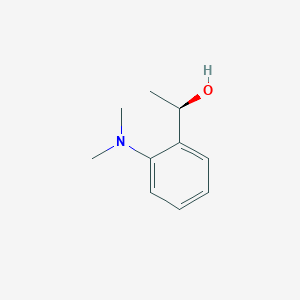
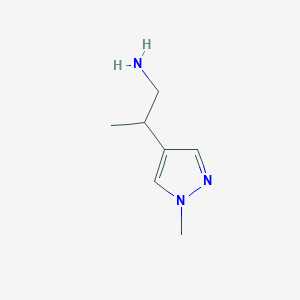
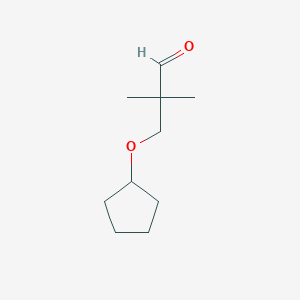

![6-Acetamidospiro[2.5]octane-1-carboxylic acid](/img/structure/B13634450.png)
![Methyl(propyl)({2-[(propylamino)methyl]-1,3-thiazol-4-yl}methyl)amine](/img/structure/B13634458.png)


